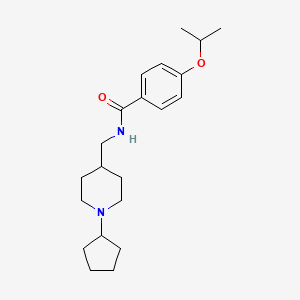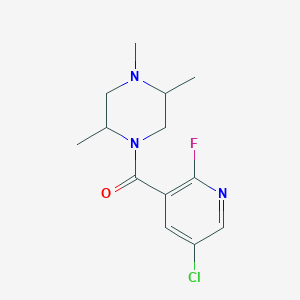
(5-Chloro-2-fluoropyridin-3-yl)-(2,4,5-trimethylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-2-fluoropyridin-3-yl)-(2,4,5-trimethylpiperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmaceutical agent. It is a small molecule that has been studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (5-Chloro-2-fluoropyridin-3-yl)-(2,4,5-trimethylpiperazin-1-yl)methanone is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors. It has been shown to have activity against a variety of targets, including kinases and proteases.
Biochemical and Physiological Effects
Studies have shown that (5-Chloro-2-fluoropyridin-3-yl)-(2,4,5-trimethylpiperazin-1-yl)methanone has a variety of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and interfere with cellular signaling pathways. It has also been shown to have anti-inflammatory and anti-angiogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5-Chloro-2-fluoropyridin-3-yl)-(2,4,5-trimethylpiperazin-1-yl)methanone in lab experiments is its high purity and well-defined structure. This makes it a valuable tool for studying the effects of small molecules on biological systems. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on (5-Chloro-2-fluoropyridin-3-yl)-(2,4,5-trimethylpiperazin-1-yl)methanone. One area of interest is its potential as an anticancer agent. Studies have shown that it has activity against a variety of cancer cell lines, and further research is needed to determine its efficacy in animal models and clinical trials. Another area of interest is its activity against infectious diseases, such as malaria and tuberculosis. Further research is needed to determine its potential as a therapeutic agent for these diseases. Additionally, research is needed to better understand its mechanism of action and how it interacts with biological systems.
Synthesemethoden
The synthesis of (5-Chloro-2-fluoropyridin-3-yl)-(2,4,5-trimethylpiperazin-1-yl)methanone involves the reaction of 5-chloro-2-fluoropyridine-3-carboxylic acid with 2,4,5-trimethylpiperazin-1-ylmethylamine in the presence of a coupling reagent. The reaction is typically carried out under mild conditions and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
(5-Chloro-2-fluoropyridin-3-yl)-(2,4,5-trimethylpiperazin-1-yl)methanone has been studied extensively for its potential as a pharmaceutical agent. It has been shown to have activity against a variety of targets, including enzymes and receptors. In particular, it has been studied for its potential as an anticancer agent, as well as for its activity against infectious diseases.
Eigenschaften
IUPAC Name |
(5-chloro-2-fluoropyridin-3-yl)-(2,4,5-trimethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFN3O/c1-8-7-18(9(2)6-17(8)3)13(19)11-4-10(14)5-16-12(11)15/h4-5,8-9H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQCOEIASOOMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)C2=C(N=CC(=C2)Cl)F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-fluoropyridine-3-carbonyl)-2,4,5-trimethylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(Dimethylamino)-3-(3-toluidino)-2-propenylidene]malononitrile](/img/structure/B2760869.png)
![N-(2-methoxyethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2760870.png)
![1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene](/img/structure/B2760873.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide](/img/structure/B2760874.png)

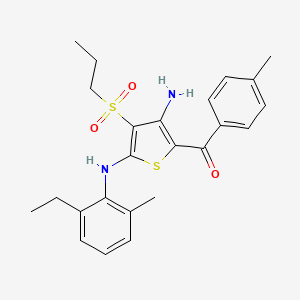
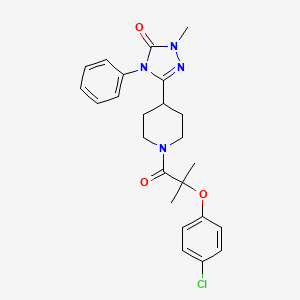
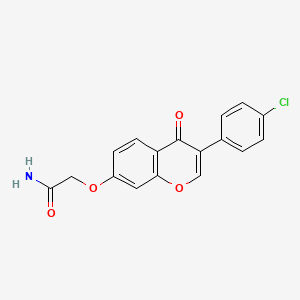
![N,N'-(decane-1,10-diyl)bis{2-[(6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]acetamide}](/img/structure/B2760879.png)


![[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2760883.png)

